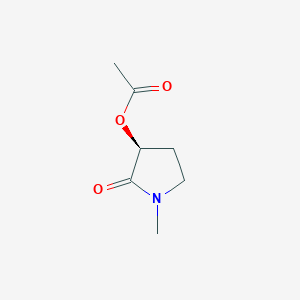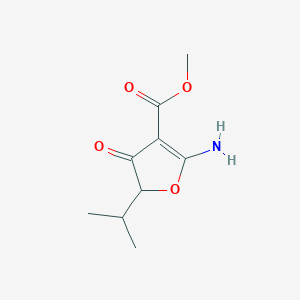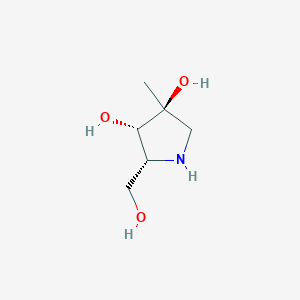
(2R,3S,4S)-2-(Hydroxymethyl)-4-methylpyrrolidine-3,4-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,3S,4S)-2-(Hydroxymethyl)-4-methylpyrrolidine-3,4-diol is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by its unique structure, which includes a pyrrolidine ring substituted with hydroxymethyl and methyl groups. The stereochemistry of the compound is defined by the (2R,3S,4S) configuration, which plays a crucial role in its reactivity and interactions with other molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,4S)-2-(Hydroxymethyl)-4-methylpyrrolidine-3,4-diol typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method involves the reduction of a suitable precursor, such as a pyrrolidine derivative, using reducing agents like sodium borohydride or lithium aluminum hydride under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable processes such as catalytic hydrogenation or enzymatic reduction. These methods offer higher yields and better control over the stereochemistry. The use of biocatalysts, such as specific enzymes, can also enhance the selectivity and efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
(2R,3S,4S)-2-(Hydroxymethyl)-4-methylpyrrolidine-3,4-diol undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be further reduced to form more saturated derivatives using reducing agents such as sodium borohydride.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as halides, amines, and thiols under basic or acidic conditions.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Saturated pyrrolidine derivatives.
Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(2R,3S,4S)-2-(Hydroxymethyl)-4-methylpyrrolidine-3,4-diol has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its interactions with enzymes and receptors, providing insights into biochemical pathways.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of various compounds.
Mécanisme D'action
The mechanism of action of (2R,3S,4S)-2-(Hydroxymethyl)-4-methylpyrrolidine-3,4-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into active sites of enzymes, influencing their activity. The hydroxymethyl and methyl groups play a role in the compound’s binding affinity and specificity, affecting various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2R,3R,4S)-2-(Hydroxymethyl)tetrahydrofuran-3,4-diol
- (2R,3S,4S)-2-(Hydroxymethyl)tetrahydrothiophene-3,4-diol
Uniqueness
(2R,3S,4S)-2-(Hydroxymethyl)-4-methylpyrrolidine-3,4-diol is unique due to its specific stereochemistry and the presence of both hydroxymethyl and methyl groups on the pyrrolidine ring. This combination of features gives it distinct reactivity and interaction profiles compared to other similar compounds.
Propriétés
Formule moléculaire |
C6H13NO3 |
|---|---|
Poids moléculaire |
147.17 g/mol |
Nom IUPAC |
(2R,3S,4S)-2-(hydroxymethyl)-4-methylpyrrolidine-3,4-diol |
InChI |
InChI=1S/C6H13NO3/c1-6(10)3-7-4(2-8)5(6)9/h4-5,7-10H,2-3H2,1H3/t4-,5+,6+/m1/s1 |
Clé InChI |
OHONSQBTMHWXRV-SRQIZXRXSA-N |
SMILES isomérique |
C[C@@]1(CN[C@@H]([C@@H]1O)CO)O |
SMILES canonique |
CC1(CNC(C1O)CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(8-(4-(9H-Carbazol-9-yl)phenyl)dibenzo[b,d]furan-4-yl)diphenylphosphine oxide](/img/structure/B12872333.png)
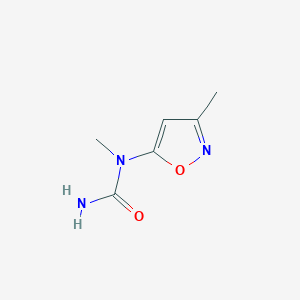
![3-{[(Furan-2-yl)methyl]sulfanyl}benzene-1,2-diol](/img/structure/B12872345.png)
![2-(Chloromethyl)-5-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12872353.png)

![1-Propanone, 1-[2-(1H-pyrazol-1-yl)phenyl]-](/img/structure/B12872357.png)


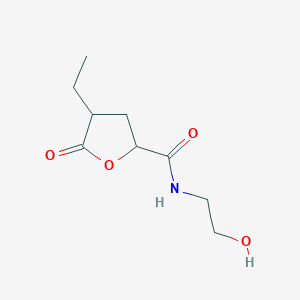
![2-(Chloromethyl)-6-mercaptobenzo[d]oxazole](/img/structure/B12872386.png)
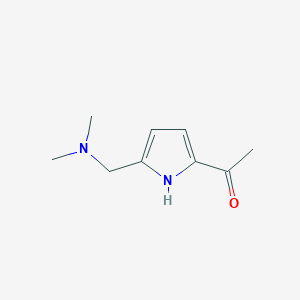
![2-Acetylbenzo[d]oxazole-4-carbaldehyde](/img/structure/B12872398.png)
